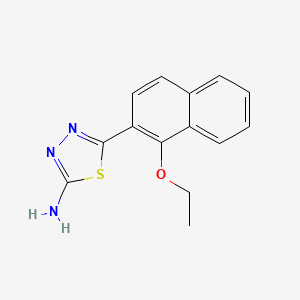

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine

Description

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine (CAS: 881040-00-2) is a 1,3,4-thiadiazole derivative characterized by a naphthyl group substituted with an ethoxy moiety at the 1-position and an amine group at the 2-position of the thiadiazole ring . This compound is notable for its structural complexity, combining the aromaticity of the naphthalene system with the heterocyclic thiadiazole core.

Properties

IUPAC Name |

5-(1-ethoxynaphthalen-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-2-18-12-10-6-4-3-5-9(10)7-8-11(12)13-16-17-14(15)19-13/h3-8H,2H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFQIOSRPOKBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=CC=CC=C21)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of 1-ethoxy-2-naphthaldehyde through the ethylation of 2-naphthol followed by oxidation.

Cyclization to Thiadiazole: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Final Amination: The resulting product is subjected to amination reactions to introduce the amine group at the 2-position of the thiadiazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound is part of the thiadiazole family, which is known for various biological activities. The following sections summarize the key areas where 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine has been investigated.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the activity against various bacterial and fungal strains.

- Antibacterial Activity : Several studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate effective antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions have been reported to increase antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Thiadiazole derivatives have also displayed promising antifungal activity. Compounds similar to this compound have been tested against fungi like Candida albicans and Aspergillus niger, showing significant inhibition rates compared to standard antifungal agents .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. The compound's structure allows for interaction with various biological targets implicated in cancer cell proliferation.

- Mechanism of Action : Thiadiazole derivatives have been identified as inhibitors of specific kinases involved in cancer cell metabolism. For example, some studies suggest that these compounds may disrupt ATP synthesis in malignant cells by targeting mitochondrial functions .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives for their antimicrobial properties, compounds similar to this compound were screened against multiple pathogens. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) significantly lower than those of traditional antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of thiadiazole derivatives highlighted the ability of these compounds to inhibit tumor growth in vivo models. The study reported a notable reduction in tumor size when treated with specific thiadiazole derivatives compared to control groups .

Mechanism of Action

The mechanism of action of 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, many of which exhibit significant biological activities. Key structural analogs and their distinguishing features are summarized below:

Biological Activity

5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine is a thiadiazole derivative known for its diverse biological activities. This compound features an ethoxy group attached to a naphthyl ring, which is further linked to a thiadiazole ring. The structural characteristics of this compound suggest potential applications in various fields, particularly in medicinal chemistry.

- Molecular Formula : C₁₄H₁₃N₃OS

- Molecular Weight : 271.34 g/mol

- CAS Number : 881040-00-2

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 31.25 μg/mL, outperforming standard antibiotics like ofloxacin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 31.25 | |

| 5-Phenyl-1,3,4-thiadiazole-2-amine | S. aureus | 62.5 | |

| 5-Methyl-1,3,4-thiadiazole-2-amine | Pseudomonas aeruginosa | 50 |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways. Studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines .

Case Study: Anticancer Effects

A study demonstrated that a derivative similar to this compound exhibited an IC₅₀ value of 0.06 µM against non-small cell lung cancer cells (NCI-H522), indicating potent cytotoxic effects .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of thiadiazole derivatives are also noteworthy. Compounds in this class have been shown to inhibit inflammatory mediators and enzymes involved in pain pathways, suggesting their potential use in pain management therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The compound may inhibit key enzymes or receptors involved in vital metabolic processes or signaling pathways.

Potential Molecular Targets

- Enzymes : Inhibition of bacterial enzymes essential for cell wall synthesis.

- Receptors : Modulation of receptors involved in apoptosis signaling in cancer cells.

- Inflammatory Mediators : Interference with cytokine production and signaling pathways.

Comparative Analysis with Similar Compounds

When comparing this compound with other thiadiazole derivatives such as 5-Phenyl and 5-Methyl variants, it is evident that the unique ethoxy-naphthyl substitution enhances its biological activity profile.

Table 2: Comparison of Thiadiazole Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 5-Phenyl-1,3,4-thiadiazole-2-amines | Moderate | Moderate | Low |

| 5-Methyl-1,3,4-thiadiazole-2-amines | Low | Low | Moderate |

Q & A

Q. What are the established synthetic routes for 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine, and what key reagents are involved?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents. For example, analogous thiadiazoles are prepared by refluxing substituted phenylthiosemicarbazides with POCl₃ or using carbon disulfide in ethanol under controlled conditions . Critical reagents include thiosemicarbazide, POCl₃ (for dehydration), and ethanol as a solvent. Post-synthesis purification often employs recrystallization from DMSO/water mixtures .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic methods:

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Prioritize in vitro assays based on thiadiazole derivatives' known activities:

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Target enzymes like acetylcholinesterase or kinases using spectrophotometric methods .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Reaction optimization : Test solvents (DMF vs. ethanol), catalysts (triethylamine), and temperatures .

- Process monitoring : Use TLC/HPLC to track intermediates and optimize reaction time .

- Purification : Employ column chromatography for complex mixtures or recrystallization with mixed solvents (e.g., DMSO/ethanol) .

Q. How should conflicting biological activity data (e.g., IC₅₀ variability) be resolved?

- Assay standardization : Ensure consistent cell lines, incubation times, and controls across studies.

- Purity verification : Use HPLC (>95% purity) to rule out impurity-driven artifacts .

- Structural analogs : Compare activity trends with derivatives (e.g., ethoxy vs. methyl substituents) to identify SAR patterns .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Derivatization : Synthesize analogs with varied substituents (e.g., halogens, alkoxy groups) on the naphthyl or thiadiazole moieties .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .

- Crystallographic data : Compare bond angles/distances in active vs. inactive analogs using SHELXL-refined structures .

Q. How can crystallographic disorder or twinning be addressed during structural analysis?

- Data collection : Use high-resolution datasets (≤ 0.8 Å) to resolve electron density ambiguities.

- Refinement tools : Apply SHELXL’s TWIN commands for twinned crystals or PART instructions for disordered regions .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What methodologies are suitable for assessing in vivo toxicity and metabolic stability?

- In silico prediction : Use EPA’s DSSTox or ProTox-II for toxicity profiling (e.g., hepatotoxicity) .

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .

- Acute toxicity : Conduct OECD Guideline 423 assays in rodent models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.